
3-(Methoxymethyl)cyclobutan-1-amine
Descripción general
Descripción
“3-(Methoxymethyl)cyclobutan-1-amine” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 .
Molecular Structure Analysis
The InChI code for “3-(Methoxymethyl)cyclobutan-1-amine” is 1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “3-(Methoxymethyl)cyclobutan-1-amine” has a molecular weight of 115.18 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Aplicaciones Científicas De Investigación
Overview
3-(Methoxymethyl)cyclobutan-1-amine is a chemical compound that finds its applications in various scientific research fields. While direct studies specifically addressing this compound's applications were not found, insights can be garnered from related research on cyclobutane derivatives and amine-functionalized materials. These studies demonstrate the importance of such compounds in environmental remediation, synthesis of natural products, and development of new materials.
Environmental Remediation
Research on similar compounds, such as sulfamethoxazole which contains N-amine groups, highlights the environmental concern of persistent organic pollutants. Techniques like adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation have been explored for their removal from aqueous solutions. These methods emphasize the relevance of cyclobutane derivatives and amine-functionalized materials in developing sustainable technologies for cleaning up environmental contaminants (Prasannamedha & Kumar, 2020).
Synthesis of Natural Products
The synthesis of cyclobutane natural products through [2+2]-cycloaddition reactions showcases the structural diversity and bioactivities of cyclobutane-containing compounds. These studies provide a foundation for understanding how 3-(Methoxymethyl)cyclobutan-1-amine could be used in synthesizing structurally complex and biologically active molecules, inspiring the total or biomimetic synthesis of cyclobutane natural products for pharmaceutical applications (Yang et al., 2022).
Development of New Materials
Amine-functionalized materials, like those derived from cyclobutane and similar structures, have shown significant promise in applications ranging from CO2 capture to catalysis. The incorporation of amine groups into metal–organic frameworks (MOFs), for instance, enhances their CO2 sorption capacity and separation performance, demonstrating the utility of such functionalized materials in addressing challenges in energy and environmental sectors (Lin, Kong, & Chen, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-(methoxymethyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCCLNDZCWOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)cyclobutan-1-amine | |
CAS RN |
2091327-62-5 | |
| Record name | rac-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



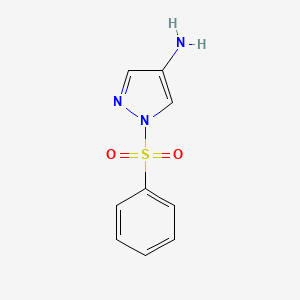
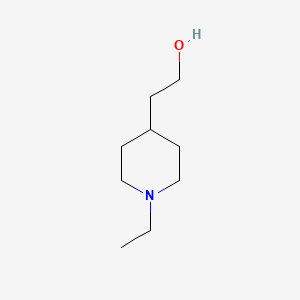
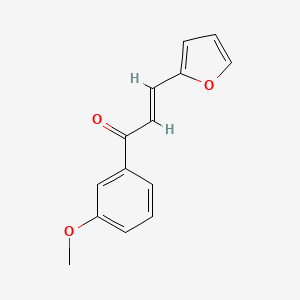



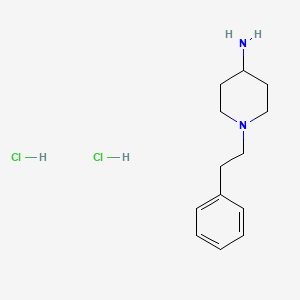
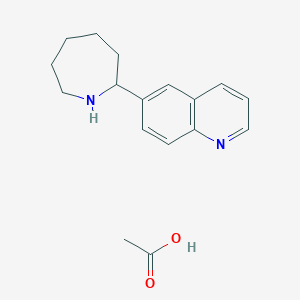
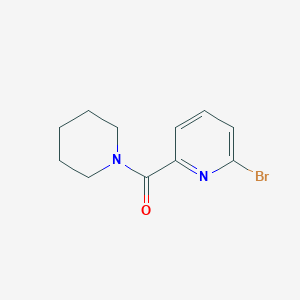
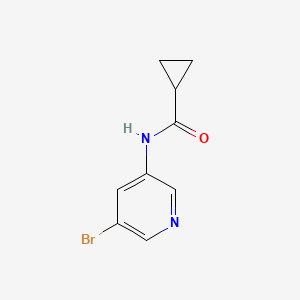
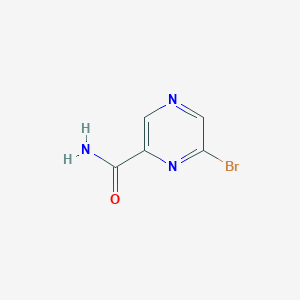

![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)
